molecular formula C5H8N2 B3258753 2-(Cyclopropylamino)acetonitrile CAS No. 30858-68-5

2-(Cyclopropylamino)acetonitrile

Cat. No.: B3258753
CAS No.: 30858-68-5
M. Wt: 96.13 g/mol
InChI Key: FSDQBPDUZVGCQQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)acetonitrile is a chemical compound with the molecular weight of 96.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2/c6-3-4-7-5-1-2-5/h5,7H,1-2,4H2 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, acetonitrile has been used as an important intermediate in organic synthesis . It has been used as a raw material for C2 cyclization .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Chemical Synthesis and Catalysis

2-(Cyclopropylamino)acetonitrile, as a chemical entity, plays a role in the synthesis and catalytic processes of organic compounds. The cyclopropenium ion, similar in structure, has been utilized as an efficient organocatalyst for the Beckmann rearrangement of various ketoximes to the corresponding amides/lactams, demonstrating the potential utility of cyclopropyl-containing compounds in catalysis (Srivastava et al., 2010). This highlights the broader relevance of cyclopropylamino compounds in facilitating chemical transformations.

Advanced Material Development

Cyclopropylamino derivatives have been explored for their unique properties in material science. For instance, the study of polymorphs of 2-(perfluorophenyl)-2-(phenylamino)acetonitrile showcases the conformational flexibility and uncommon packing modes of such compounds, which could have implications for designing materials with specific crystalline properties (Laubenstein et al., 2016).

Green Chemistry Applications

In the realm of sustainable and green chemistry, efforts have been made to safely and effectively utilize reactive diazo compounds, such as diazo acetonitrile, in synthetic chemistry. These efforts include the development of slow-release protocols for the generation of diazo compounds, enabling their application in cyclopropanation and cyclopropenation reactions. This approach offers a safer, scalable method for synthesizing cyclopropyl nitriles, demonstrating the potential environmental and safety benefits of innovative synthetic strategies (Hock et al., 2017).

Antimicrobial Activity

The synthesis and evaluation of novel compounds for antimicrobial applications are critical in addressing the growing concern of antibiotic resistance. Cyclopropylamino derivatives, such as those generated from acetonitrile, have been investigated for their potential antimicrobial properties. The electrogenerated synthesis of certain cyclopropylamino compounds and their subsequent testing against various bacteria types represent an exploratory step into their utility in combating microbial infections (Hamrouni et al., 2015).

Safety and Hazards

2-(Cyclopropylamino)acetonitrile is classified as a dangerous substance. It has hazard statements H302, H312, H314, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation .

Properties

IUPAC Name

2-(cyclopropylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-3-4-7-5-1-2-5/h5,7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDQBPDUZVGCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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